4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[221]hept-2-en-2-yl)-1,3,2-dioxaborolane is a boronic ester compound It is characterized by its unique bicyclic structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable bicyclic precursor with a boronic acid or boronic ester. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bicyclic precursor is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of a suitable nucleophile and a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction can produce boranes or other reduced boron species .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is investigated for its potential biological activity and as a tool in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s bicyclic structure also contributes to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-: This compound shares a similar bicyclic structure but lacks the boronic ester group.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Another bicyclic compound with a different functional group, used in various chemical applications.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane lies in its combination of a stable bicyclic structure with a reactive boronic ester group. This combination makes it a versatile compound for use in organic synthesis, materials science, and biological studies.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-13(2)11-8-9-16(13,7)12(10-11)17-18-14(3,4)15(5,6)19-17/h10-11H,8-9H2,1-7H3/t11-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZSCHNHDHORBM-BZNIZROVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2(C3(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@]2(C3(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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